molecular formula C13H18BrNO B1408548 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol CAS No. 1704082-55-2

1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol

Cat. No.: B1408548
CAS No.: 1704082-55-2
M. Wt: 284.19 g/mol
InChI Key: KLVAXUDXTLUENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is a chemical compound with the molecular formula C13H18BrNO It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol typically involves the reaction of 3-bromophenylacetonitrile with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biological Research: It is used in studies investigating the effects of brominated compounds on biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets in biological systems. The bromophenyl group is known to interact with various receptors and enzymes, modulating their activity. The piperidin-4-ol moiety contributes to the compound’s overall pharmacological profile by enhancing its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bromophenyl group and a piperidin-4-ol moiety. This combination imparts distinct chemical and pharmacological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-[1-(3-bromophenyl)ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVAXUDXTLUENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol
Reactant of Route 6
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.